molecular formula C12H11N3O5 B2754498 5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide CAS No. 886496-17-9

5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B2754498
CAS No.: 886496-17-9
M. Wt: 277.236
InChI Key: SBZRDVKMGONSSD-UHFFFAOYSA-N
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Description

5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide is a hydrazide derivative featuring a furan core substituted with a 3-nitrophenoxymethyl group. Hydrazides derived from furan-2-carboxylic acid are known for their role as intermediates in the synthesis of heterocyclic compounds, particularly azoles (1,3,4-oxadiazoles, thiadiazoles, and triazoles) and metal complexes . The nitro group in the phenoxy moiety may enhance redox-modulating capabilities or antibacterial activity, as seen in nitrofuran derivatives like furazolidone and nitrofurantoin .

Properties

IUPAC Name

5-[(3-nitrophenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c13-14-12(16)11-5-4-10(20-11)7-19-9-3-1-2-8(6-9)15(17)18/h1-6H,7,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZRDVKMGONSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide (CAS No. 886496-17-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a nitrophenoxy group and a carbohydrazide moiety. This unique structure may contribute to its biological properties, making it a candidate for further investigation in therapeutic applications.

Antitumor Activity

Research has indicated that derivatives of furan-based compounds exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to this compound show anti-proliferative effects on various cancer cell lines, including:

  • Breast adenocarcinoma (MCF-7)
  • Non-small cell lung cancer (NCI-H460)
  • CNS cancer (SF-268)

In vitro assays revealed that these compounds inhibit cell growth in a dose-dependent manner, suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Key Signaling Pathways : Molecular docking studies indicate that the compound may interact with critical cellular targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), disrupting essential signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antitumor Evaluation : A study examining the antitumor effects of furan derivatives reported high inhibitory effects against MCF-7 and NCI-H460 cell lines, with some compounds achieving over 70% inhibition at specific concentrations .
  • Cytotoxicity Assessment : The cytotoxicity of various furan derivatives was assessed using normal cell lines as controls. Results indicated that while some compounds exhibited potent cytotoxicity against tumor cells, they showed minimal selectivity towards normal cells, raising considerations for therapeutic index and safety.

Data Table: Biological Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDCell cycle arrest; apoptosis induction
Similar Furan Derivative 1NCI-H460TBDInhibition of AKT1 signaling
Similar Furan Derivative 2SF-268TBDDisruption of ERα signaling

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide and their properties:

Compound Name Substituent Molecular Weight Key Properties/Activities References
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide 2-Cl, 5-NO₂ on phenoxy - Antibacterial potential (inferred from nitrofuran analogs)
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide 3-OCH₃ on phenoxy 262.26 LogP: 1.38; moderate solubility (28.7 µg/mL)
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide 2-OCH₃, 4-C₃H₇ on phenoxy 304.34 Higher hydrophobicity (logP inferred)
N′-[(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide Nitrofuran-derived hydrazone - Antibacterial synergy with sodium deoxycholate

Key Observations :

  • Nitro vs. Methoxy groups, being electron-donating, may improve membrane permeability due to increased hydrophobicity (logP ~1.38 vs. nitro analogs) .
  • Chlorine Substitution: The chloro-nitro analog (2-Cl,5-NO₂) may exhibit enhanced antibacterial activity, as halogenation often augments bioactivity through steric or electronic effects .
Physicochemical and Spectral Properties
  • Solubility: Methoxy-substituted derivatives (e.g., 5-[(3-methoxyphenoxy)methyl]furan-2-carbohydrazide) exhibit higher solubility in aqueous media compared to nitro analogs, which may aggregate due to polar nitro groups .
  • Spectral Characterization: NMR (¹H/¹³C), IR, and mass spectrometry are standard for confirming hydrazide structures. For example, the (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate crystal showed orthorhombic symmetry (space group P2₁2₁2₁) via X-ray diffraction .

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